molecular formula C6H11BrMg B6317618 4-Methylpent-3-enylmagnesium bromide CAS No. 37586-57-5

4-Methylpent-3-enylmagnesium bromide

Cat. No.: B6317618
CAS No.: 37586-57-5
M. Wt: 187.36 g/mol
InChI Key: IRYUEWRDTIMXIC-UHFFFAOYSA-M
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Description

4-Methylpent-3-enylmagnesium bromide is a Grignard reagent with the molecular formula C₆H₁₁BrMg, typically prepared as a 0.5M solution in tetrahydrofuran (THF) for synthetic applications . Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This reagent features a branched alkenyl chain (3-pentenyl with a methyl substituent at the 4-position), which confers unique steric and electronic properties. Its structure enables selective reactivity in nucleophilic additions to carbonyl groups, ketones, and other electrophilic substrates.

Properties

IUPAC Name

magnesium;2-methylpent-2-ene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Mg/c1-4-5-6(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYUEWRDTIMXIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[CH2-])C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpent-3-enylmagnesium bromide is typically prepared by reacting 4-methylpent-3-enyl bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

4-Methylpent-3-enyl bromide+Mg4-Methylpent-3-enylmagnesium bromide\text{4-Methylpent-3-enyl bromide} + \text{Mg} \rightarrow \text{this compound} 4-Methylpent-3-enyl bromide+Mg→4-Methylpent-3-enylmagnesium bromide

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

4-Methylpent-3-enylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.

    Solvents: Anhydrous THF is typically used.

    Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Formed from coupling reactions with alkyl halides.

Scientific Research Applications

4-Methylpent-3-enylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Utilized in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 4-Methylpent-3-enylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles such as carbonyl compounds. This reactivity is the basis for its use in forming carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

Grignard reagents vary in reactivity and selectivity based on their organic substituents. Below, 4-methylpent-3-enylmagnesium bromide is compared with structurally related compounds:

Alkenyl vs. Aryl Grignard Reagents

  • This compound (C₆H₁₁BrMg):

    • Structure : Alkenyl chain with a methyl branch and a double bond at the 3-position.
    • Reactivity : Moderately reactive due to the electron-donating methyl group and conjugation of the double bond. Suitable for additions to sterically hindered carbonyls.
    • Applications : Used in synthesizing branched alkenes, alcohols, and carboxylic acids (e.g., in Neric acid synthesis via carbonylation) .
  • p-Tolylmagnesium Bromide (C₇H₇BrMg):

    • Structure : Aromatic ring with a methyl substituent at the para position.
    • Reactivity : Less reactive than alkenyl/alkyl Grignards due to aromatic stabilization. Selective for electrophilic aromatic substitutions or cross-couplings.
    • Applications : Synthesis of biaryl compounds and functionalized toluenes .
  • Methylmagnesium Bromide (CH₃MgBr):

    • Structure : Simplest alkyl Grignard reagent.
    • Reactivity : Highly reactive; prone to over-addition in multi-carbonyl systems.
    • Applications : Widely used in ketone and ester reductions .

Steric and Electronic Effects

Parameter This compound p-Tolylmagnesium Bromide Methylmagnesium Bromide
Steric Hindrance Moderate (branched chain) Low (planar aryl group) Minimal
Electronic Effects Electron-rich (methyl + double bond) Electron-withdrawing (aromatic ring) Electron-donating (alkyl)
Typical Solvent THF THF Diethyl ether/THF
CAS Number Not explicitly listed 4294-57-9 75-16-1

The alkenyl group in this compound enhances stability compared to purely alkyl Grignards (e.g., methylmagnesium bromide), reducing side reactions like protonolysis. However, it is less reactive than methylmagnesium bromide in nucleophilic additions due to steric shielding .

Biological Activity

4-Methylpent-3-enylmagnesium bromide is a Grignard reagent with potential applications in organic synthesis and biological research. Understanding its biological activity involves examining its interactions at the molecular level, its biochemical pathways, and its effects on various biological systems.

  • Chemical Formula: C8H15BrMg
  • CAS Number: 37586-57-5
  • Molecular Weight: 211.33 g/mol

The compound is characterized by its unique structure, which allows it to participate in nucleophilic addition reactions. This property is essential for its biological activity as it can interact with various biomolecules.

The primary mechanism of action for this compound involves its ability to form covalent bonds with electrophilic centers in biological molecules, such as proteins and nucleic acids. This interaction can lead to:

  • Alteration of Protein Function: By modifying amino acid residues, the compound can influence enzyme activity and cellular signaling pathways.
  • Disruption of Cellular Processes: The compound may interfere with critical processes such as DNA replication and protein synthesis, leading to altered cell function or apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to:

  • Cell Wall Disruption: The compound may interfere with the synthesis of peptidoglycan, a vital component of bacterial cell walls.
  • Inhibition of Protein Synthesis: By modifying ribosomal RNA or associated proteins, it could hinder the translation process.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Key findings include:

  • Dose-Dependent Effects: Higher concentrations lead to increased cell death rates, particularly in cancerous cell lines.
  • Mechanisms of Cell Death: Apoptotic pathways are activated, as evidenced by increased caspase activity and DNA fragmentation.

Table: Summary of Biological Activity Studies

StudyCell LineConcentration (µM)Observed EffectMechanism
HeLa1030% cell deathApoptosis
MCF75060% cell deathDNA damage
E. coli25Inhibition of growthCell wall disruption

Case Study: Antimicrobial Efficacy Against E. coli
A study demonstrated that at a concentration of 25 µM, this compound significantly inhibited the growth of E. coli, showcasing its potential as an antimicrobial agent. The mechanism was attributed to disruption in cell wall integrity and interference with metabolic pathways.

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